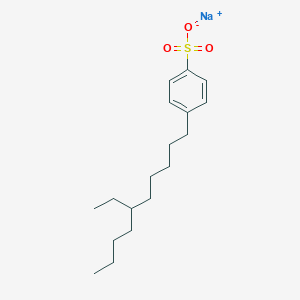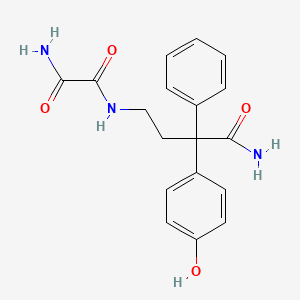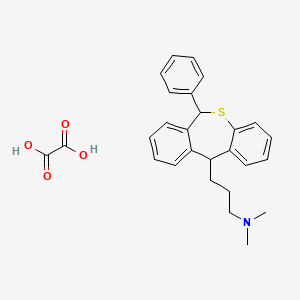
6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a dibenzo-thiepin core, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Dibenzo-thiepin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo-thiepin structure.
Introduction of the Propanamine Group: The propanamine group is introduced through a series of substitution reactions, often using reagents like alkyl halides.
Dimethylation: The nitrogen atoms are dimethylated using methylating agents such as methyl iodide.
Formation of the Ethanedioate Hydrate: The final step involves the reaction with ethanedioic acid to form the ethanedioate hydrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-pressure reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced derivatives with altered functional groups
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine
- 6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-one
Uniqueness
6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate is unique due to its ethanedioate hydrate form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in specific research and industrial applications where these properties are crucial.
Properties
CAS No. |
122942-80-7 |
|---|---|
Molecular Formula |
C27H29NO4S |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-(6-phenyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C25H27NS.C2H2O4/c1-26(2)18-10-16-20-21-13-6-7-15-23(21)25(19-11-4-3-5-12-19)27-24-17-9-8-14-22(20)24;3-1(4)2(5)6/h3-9,11-15,17,20,25H,10,16,18H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
NBNCDCYBOFJKDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2C(SC3=CC=CC=C13)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


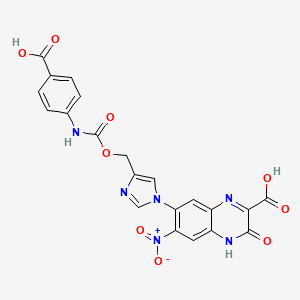

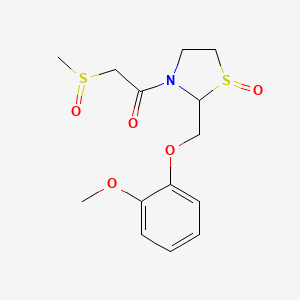
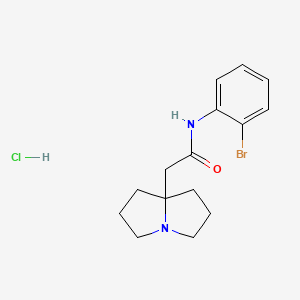
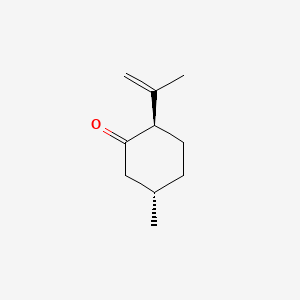
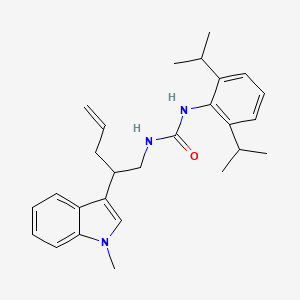


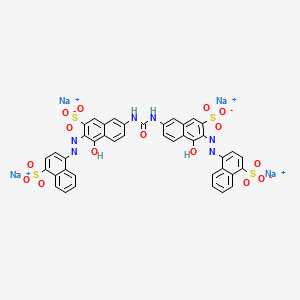
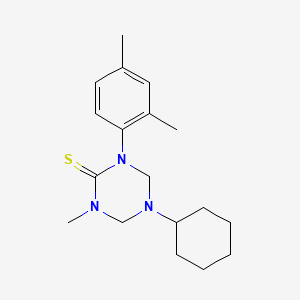
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
